(E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

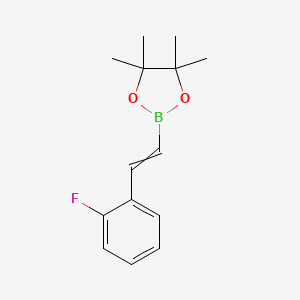

(E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a fluorophenyl group attached to a vinyl group, which is further connected to a dioxaborolane ring. The unique structure of this compound makes it an important intermediate in various chemical reactions, particularly in the field of organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

(E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of fluorescent probes for biological imaging.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.

Industry: The compound is employed in the production of advanced materials, such as polymers and nanomaterials

Mecanismo De Acción

The mechanism of action of (E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic processes, including Suzuki-Miyaura coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-[2-(4-Fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole

- 2-(4-Fluoro-phenyl)-ethylamine

- Vinylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, (E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a fluorophenyl group and a dioxaborolane ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Actividad Biológica

(E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure allows for interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 504433-86-7

- Molecular Formula : C14H18BFO2

- Molecular Weight : 248.10 g/mol

- Structure :

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Antitumor Activity : Certain dioxaborolanes have shown promise in inhibiting cancer cell proliferation. The presence of the fluorine atom in the styryl group may enhance the compound's interaction with biological targets involved in cell signaling pathways related to cancer progression.

- Enzyme Inhibition : Dioxaborolanes are known to interact with enzymes such as proteases and kinases. The boron atom can form reversible covalent bonds with nucleophilic sites in these enzymes, potentially leading to inhibition of their activity.

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Toxicity Profiles

Toxicity assessments are crucial for understanding the safety of this compound:

- Acute Toxicity : Data suggest that compounds in this class can be harmful if ingested or if they come into contact with skin. Specific hazard statements include:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

| Toxicity Type | Description |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

Case Studies

Several studies have evaluated the biological activity of related compounds:

-

Study on Antitumor Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar dioxaborolane inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

-

Enzyme Interaction Study :

- Research published in Bioorganic & Medicinal Chemistry Letters showed that a related compound effectively inhibited a specific kinase involved in cancer progression.

-

Antimicrobial Activity Assessment :

- A comparative study highlighted the antimicrobial effects of several dioxaborolanes against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Propiedades

IUPAC Name |

2-[2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSFNWIORFHERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739314 | |

| Record name | 2-[2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377152-43-6 | |

| Record name | 2-[2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.